![molecular formula C16H22ClN3O B14736060 3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile CAS No. 6269-58-5](/img/structure/B14736060.png)
3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile is a chemical compound with a complex structure that includes a piperazine ring substituted with a 4-chlorophenyl group and a propoxypropanenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile typically involves the reaction of 4-(4-chlorophenyl)piperazine with a suitable propoxypropanenitrile derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled temperature conditions can further enhance the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanol
- 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile
Uniqueness
3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .
Propiedades
Número CAS |
6269-58-5 |
|---|---|
Fórmula molecular |
C16H22ClN3O |
Peso molecular |
307.82 g/mol |
Nombre IUPAC |
3-[3-[4-(4-chlorophenyl)piperazin-1-yl]propoxy]propanenitrile |
InChI |
InChI=1S/C16H22ClN3O/c17-15-3-5-16(6-4-15)20-11-9-19(10-12-20)8-2-14-21-13-1-7-18/h3-6H,1-2,8-14H2 |
Clave InChI |
KPPJHLGFBMNLDB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCOCCC#N)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)
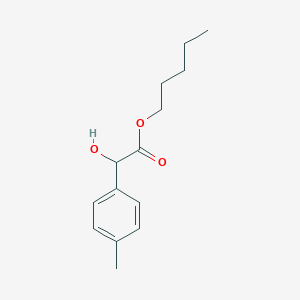

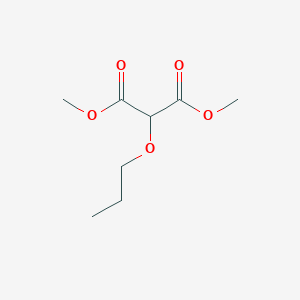
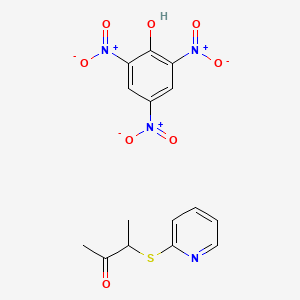
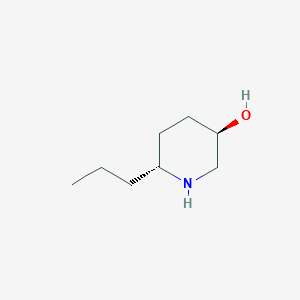



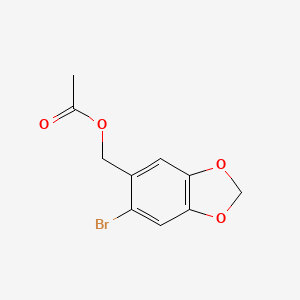
![{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid](/img/structure/B14736044.png)


